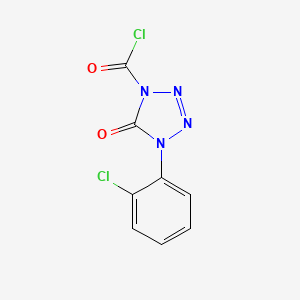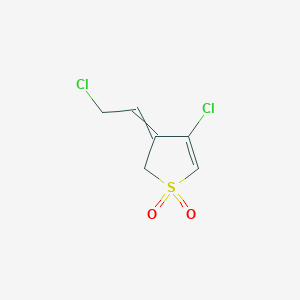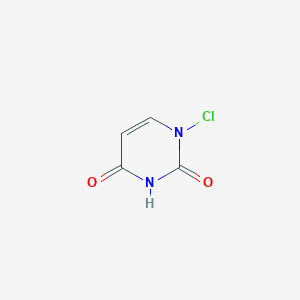
1-Chloropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure substituted with a chlorine atom at the 1-position and keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloropyrimidine-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the chlorination of pyrimidine-2,4-dione using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidine-2,4-dione
Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2)
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The keto groups can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 1-aminopyrimidine-2,4(1H,3H)-dione or 1-alkoxypyrimidine-2,4(1H,3H)-dione can be formed.
Oxidation Products: Higher oxidation states of the pyrimidine ring.
Reduction Products: Reduced forms of the keto groups, potentially leading to hydroxyl derivatives.
Scientific Research Applications
1-Chloropyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-chloropyrimidine-2,4(1H,3H)-dione depends on its specific application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their activity and downstream signaling pathways.
Chemical Reactivity: The presence of the chlorine atom and keto groups allows for versatile chemical modifications, enabling the compound to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-4,6-dione: Similar structure but with chlorine at the 2-position.
1-Bromopyrimidine-2,4(1H,3H)-dione: Bromine substituent instead of chlorine.
1-Methylpyrimidine-2,4(1H,3H)-dione: Methyl group instead of chlorine.
Uniqueness
1-Chloropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the chlorine atom at the 1-position allows for targeted chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
144441-86-1 |
|---|---|
Molecular Formula |
C4H3ClN2O2 |
Molecular Weight |
146.53 g/mol |
IUPAC Name |
1-chloropyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3ClN2O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,(H,6,8,9) |
InChI Key |
STEQWPADCGBGST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)
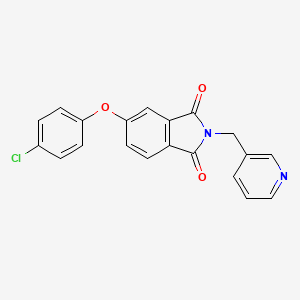

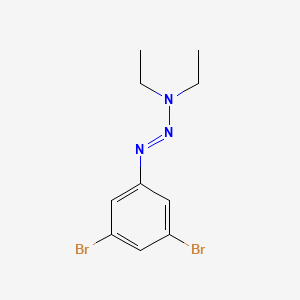
![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)
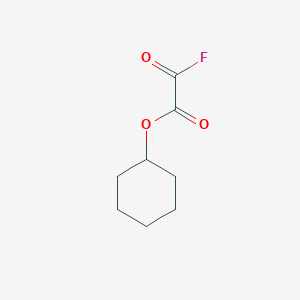
![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
